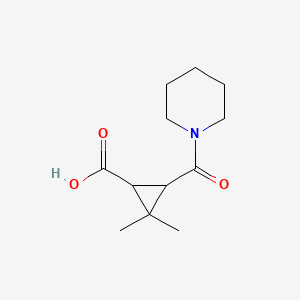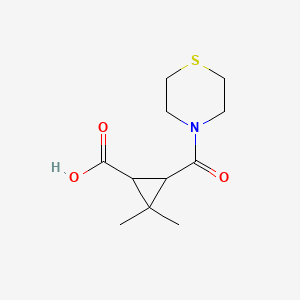![molecular formula C17H23N3O5 B1326879 [{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid CAS No. 1142205-80-8](/img/structure/B1326879.png)
[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned, [{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid, is a complex organic molecule. It contains functional groups such as aminocarbonyl, piperidinyl, methoxyphenyl, and acetic acid .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, a practical synthesis for a key intermediate of apixaban, a molecule with a similar structure, was reported to be completed in 3 hours .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The presence of a piperidine ring, an aminocarbonyl group, a methoxyphenyl group, and an acetic acid group contribute to its unique chemical properties .Chemical Reactions Analysis
The compound, due to its complex structure, can undergo various chemical reactions. For example, hydrodefluorination might occur in some cases, leading to an undesirable by-product without any fluorine substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of a piperidine ring could influence its basicity, while the acetic acid group could contribute to its acidity .科学的研究の応用
Impurity Analysis in Pharmaceutical Compounds : Kancherla et al. (2018) identified several unknown impurities in Repaglinide, an anti-diabetic drug, including compounds structurally related to the requested chemical. This study highlights the importance of impurity analysis in pharmaceuticals to ensure drug safety and efficacy (Kancherla et al., 2018).
Synthesis of Chromene Derivatives : Velikorodov et al. (2014) synthesized chromene derivatives through condensation reactions involving chemicals structurally similar to the specified compound. Such synthetic methods are crucial in medicinal chemistry for creating novel therapeutic agents (Velikorodov et al., 2014).
Synthesis of Pyridine Derivatives : Feng (2011) synthesized novel pyridine derivatives using a method that could be relevant for synthesizing variations of the given chemical. This research contributes to the development of new compounds with potential pharmaceutical applications (Wu Feng, 2011).
Oxindole Synthesis : Magano et al. (2014) explored oxindole synthesis using palladium-catalyzed CH functionalization, which could be applicable to the synthesis of derivatives of the requested chemical. This process is significant in the synthesis of complex organic molecules (Magano et al., 2014).
Antimicrobial Activity Evaluation : Fandaklı et al. (2012) evaluated the antimicrobial activity of triazol-3-one derivatives, which include structurally similar compounds. This study contributes to the search for new antimicrobial agents (Fandaklı et al., 2012).
Electrochemical Studies of Mannich Bases : Naik et al. (2013) synthesized novel Mannich bases with pyrazolone moiety for electrochemical studies. These studies are essential for understanding the electrochemical properties of organic compounds (Naik et al., 2013).
Synthesis of Novel Radiobrominated Ligands : Terrière et al. (1997) synthesized radiobrominated ligands for 5HT2A receptors, which are significant in developing tracers for PET imaging. This research aids in the advancement of diagnostic tools in neurology (Terrière et al., 1997).
Antibacterial Activity of Pyridine Derivatives : Bakhite et al. (2014) synthesized and tested the toxicity of pyridine derivatives against cowpea aphid, contributing to the field of agricultural chemistry and pest control (Bakhite et al., 2014).
将来の方向性
特性
IUPAC Name |
2-(N-[2-(3-carbamoylpiperidin-1-yl)-2-oxoethyl]-4-methoxyanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-25-14-6-4-13(5-7-14)20(11-16(22)23)10-15(21)19-8-2-3-12(9-19)17(18)24/h4-7,12H,2-3,8-11H2,1H3,(H2,18,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUFWCVIEUJANM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCCC(C2)C(=O)N)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1326800.png)




![[{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326819.png)
![((4-Methoxyphenyl){2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}amino)acetic acid](/img/structure/B1326821.png)
![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326822.png)
![((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid](/img/structure/B1326826.png)
![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326827.png)
![((4-Methoxyphenyl){2-[(4-methylpiperazin-1-YL)-amino]-2-oxoethyl}amino)acetic acid](/img/structure/B1326830.png)
![{(4-Methoxyphenyl)[2-oxo-2-(piperidin-1-ylamino)-ethyl]amino}acetic acid](/img/structure/B1326831.png)
![[(4-Methoxyphenyl)(2-oxo-2-{[2-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid](/img/structure/B1326838.png)
![[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326842.png)